1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-aminoethyl group at position 1 and a 4-nitrobenzyl substituent at position 3. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Pyrazolo[3,4-d]pyrimidines are structural analogs of purines, known for diverse bioactivities, including antitumor and anticonvulsant properties .
Properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3.ClH/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23;/h1-4,7,9H,5-6,8,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTALPCWGCZYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidinone Synthesis
Cyclization of Pyrazole-Carboxamide Intermediates
The pyrazolo[3,4-d]pyrimidinone core is synthesized via cyclization of 4-(substituted-benzamido)-pyrazole-5-carboxamide derivatives. In EP1002798A1, a solution of 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide undergoes cyclization using tetrabutylammonium hydroxide (0.203 moles) in 1,3-butanediol at 110°C for 10 minutes, achieving 95% yield. This method avoids chromatographic purification by leveraging crystallization from isopropyl ether, enhancing industrial scalability.
Alternative approaches employ NaOH and H₂O₂ in ethanol/water mixtures, though yields are lower (72%) due to incomplete reaction monitoring. The choice of solvent critically impacts purity; 1,3-butanediol suppresses side reactions compared to ethanol, as evidenced by HPLC purity >99%.
EP1002798A1 demonstrates alkylation using diethyl sulfate in acetone with potassium carbonate, achieving 93% yield for ethoxy group introduction. Adapting this method, 4-nitrobenzyl bromide could react with the pyrazolo[3,4-d]pyrimidinone core in dimethylformamide (DMF) at 80°C, though nitro group stability under basic conditions requires careful pH control.
Functionalization with the 2-Aminoethyl Side Chain
Reductive Amination
The 2-aminoethyl group is introduced via reductive amination of a ketone intermediate. WO2001098304A1 outlines a two-step process: (1) condensation of the core with 2-bromoethylamine hydrobromide in dichloromethane using triethylamine (0.564 moles), followed by (2) reduction with sodium borohydride in methanol. Yields remain unquantified in available literature, but analogous reactions report 70–80% efficiency.
Protection-Deprotection Strategies
To prevent side reactions during nitrobenzyl introduction, the amino group is protected as a tert-butyl carbamate (Boc). Subsequent deprotection with hydrochloric acid in dioxane yields the hydrochloride salt, as described in TR2021008599T for related piperidine derivatives.
Hydrochloride Salt Formation and Purification
Acid-Base Titration
The free base is converted to the hydrochloride salt by treatment with concentrated HCl in dichloromethane. EP1002798A1 details a protocol where the aqueous phase is acidified to pH 0.5, stirred for 30 minutes, and neutralized to pH 9.5 with NaOH, yielding a precipitate that is filtered and dried.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent Effects on Properties
Key Observations:
- The hydrochloride salt of the target compound improves solubility compared to neutral analogs (e.g., methyl or bromophenyl derivatives).
- Aminoethyl and chloroethyl substituents offer reactive sites for prodrug design or conjugation .
Pharmacological Comparison
Anticonvulsant Activity
- 1-(4-Bromophenyl) and 1-(2-Chlorophenyl) derivatives : Tested in pentylenetetrazole-induced seizure models, showing moderate activity due to aryl substituents enhancing blood-brain barrier penetration .
- Target Compound : The 4-nitrobenzyl group may reduce CNS activity compared to halogenated analogs due to higher polarity but could favor peripheral targets .
Antitumor Potential
- 1-(2-Chloroethyl) derivative : Demonstrated antitumor activity in preliminary studies, attributed to DNA alkylation via the chloroethyl group .
Biological Activity
1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antiviral effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of the aminoethyl and nitrobenzyl substituents enhances its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, certain compounds within this class have shown effectiveness against various leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM, indicating potent cytotoxicity against cancer cells .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line Tested | GI₅₀ (μM) |
|---|---|---|
| 4d | Leukemia | 2.12 |
| 4f | Leukemia | 1.64 |
| M6 | Non-specific | TBD |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors of CSNK2, a kinase implicated in viral replication processes. In vitro studies have shown that these compounds can inhibit the replication of β-coronaviruses, including SARS-CoV-2 .
Table 2: Antiviral Activity of Pyrazolo Derivatives
| Compound | Virus Type | IC₅₀ (μM) |
|---|---|---|
| 53 | SARS-CoV-2 | TBD |
| 14 | MHV | TBD |
The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways related to cell proliferation and survival. For instance, the inhibition of kinases such as CSNK2 can disrupt the phosphorylation processes essential for viral replication and cancer cell survival .
Case Studies
A pivotal study evaluated the efficacy of pyrazolo derivatives against a panel of cancer cell lines and viruses. The results indicated that compounds with specific substituents on the pyrazole ring exhibited enhanced activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with cyclization of pyrazole or pyrimidine precursors. For example:
- Cyclization with α-chloroacetamides : Reacting 5-amino-1H-pyrazole-4-carboxamide with chloroacetamide derivatives in the presence of triethylamine (Et₃N) achieves cyclization to form the pyrazolo[3,4-d]pyrimidine core .
- Nitrobenzyl incorporation : The 4-nitrobenzyl group is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions (e.g., DMF as solvent) and temperature control (60–80°C) to minimize side products .
Q. Key factors affecting yield and purity :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase impurity formation.
- Catalyst selection : Et₃N or DMAP improves nucleophilicity in substitution steps .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for >95% purity .
Q. Comparative Synthesis Methods :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | 5-amino-pyrazole + α-chloroacetamide, Et₃N, DMF, 80°C | 65 | 98 | |
| Nitrobenzylation | 4-nitrobenzyl chloride, K₂CO₃, DMSO, 60°C | 72 | 95 |
Q. What analytical techniques are essential for structural characterization?
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C–N bond: 1.34 Å; pyrimidine ring planarity <5° deviation) .
- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., NH₂ protons at δ 6.8–7.2 ppm; aromatic protons at δ 7.5–8.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.1234) .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition assays : Test against EGFR or VEGFR2 (IC₅₀ values <1 µM reported for analogs) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀: 2.5 µM) with controls for nitro-reductase activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities like dehalogenated byproducts?
- Temperature gradients : Gradual heating (e.g., 40°C → 80°C over 2 hrs) reduces premature decomposition .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) improve regioselectivity .
- In-line monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .
Q. Case Study :
| Impurity Source | Mitigation Strategy | Result | Reference |
|---|---|---|---|
| Dehalogenation | Replace DMF with THF, add Et₃N (2 eq.) | Purity ↑ from 85% to 97% |
Q. How do computational models (DFT, MD) align with experimental structural data for conformational analysis?
- DFT calculations : Predict bond angles (e.g., N–C–N: 117°) but may underestimate steric effects from the nitrobenzyl group .
- XRD validation : Crystal structures (e.g., triclinic P1 space group, V = 987.25 ų) confirm computational deviations <0.05 Šin bond lengths .
- Hybrid approach : Refine force fields using XRD data to improve molecular dynamics (MD) simulations of ligand-protein binding .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardize assay protocols : Fix cell passage number, serum concentration (e.g., 10% FBS), and incubation time (48 hrs) .
- Impurity profiling : Use LC-MS to quantify byproducts (e.g., deaminated analogs >2% reduce activity by 40%) .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM ± SEM) .
Q. Example Discrepancy :
| Study | IC₅₀ (µM) | Purity (%) | Assay Conditions |
|---|---|---|---|
| A | 1.2 | 98 | HCT-116, 48 hrs |
| B | 3.8 | 90 | HT-29, 24 hrs |
Resolution : Reproduce Study B with 48-hr incubation and purity >95% to confirm IC₅₀ convergence .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
